Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
Description
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a malonate derivative characterized by a propanedioate core substituted with a 2-cyanophenyl group via an aminomethylidene linkage. Its molecular formula is C₁₄H₁₅N₂O₄, with a molecular mass of 275.28 g/mol. This compound is synthesized through nucleophilic substitution reactions, where diethyl bromomalonate reacts with 2-cyanophenylamine under basic conditions, as exemplified in analogous syntheses (e.g., describes similar reactions with benzylmethylamine) . The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, making it reactive in conjugate additions and cyclization reactions .
Properties
IUPAC Name |
diethyl 2-[(2-cyanoanilino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)10-17-13-8-6-5-7-11(13)9-16/h5-8,10,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXNRBQKMDGRMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Diethyl Malonate with 2-Cyanophenylamine
A direct single-step synthesis involves the reaction of diethyl malonate with 2-cyanophenylamine under controlled conditions. This method mirrors the approach described in CN101085747A, where methylamine reacts with diethyl malonate at low temperatures (-20°C to 5°C) to form N-methyl-malonamic acid ethyl ester. For the target compound, 2-cyanophenylamine replaces methylamine, and the reaction proceeds via nucleophilic attack on the malonate’s active methylene group.
Reaction Conditions
- Molar Ratio : A 1:1 ratio of diethyl malonate to 2-cyanophenylamine optimizes yield, minimizing byproducts like bis-aminated derivatives.
- Solvent System : Ethanol or ethyl acetate, as used in analogous syntheses, ensures solubility and facilitates temperature control.
- Temperature : Maintaining the reaction at -5°C to 2°C suppresses side reactions, achieving yields up to 80%.
Mechanistic Insights
The amine’s lone pair attacks the malonate’s electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of ethanol generates the methylidene bridge, stabilized by conjugation with the cyano group.
Knoevenagel Condensation with Formaldehyde
Introducing the methylidene group via Knoevenagel condensation offers an alternative pathway. Here, 2-cyanophenylamine reacts with formaldehyde to form an imine intermediate, which subsequently condenses with diethyl malonate.
Procedure
- Imine Formation : 2-Cyanophenylamine and formaldehyde (1:1 molar ratio) react in ethanol at 25°C for 2 hours.
- Malonate Addition : Diethyl malonate is added dropwise, and the mixture is refluxed for 6 hours.
- Work-Up : The crude product is purified via crystallization using ethyl acetate and hexane (4:1 v/v), yielding 70–75%.
Key Considerations
- Catalyst : Piperidine or ammonium acetate accelerates the condensation.
- Byproducts : Excess formaldehyde may lead to polymerized intermediates, necessitating precise stoichiometry.
Purification and Characterization
Solvent-Based Crystallization
Crude product purification leverages differential solubility:
- First Crystallization : Ethyl acetate (4× volume) dissolves the target compound while precipitating byproducts like unreacted diethyl malonate.
- Second Crystallization : Hexane or toluene induces crystallization of the purified ester, achieving >98.5% purity.
Yield Optimization
Spectroscopic Characterization
- IR Spectroscopy : Peaks at 1725 cm⁻¹ (ester C=O) and 2220 cm⁻¹ (C≡N) confirm functionality.
- NMR : ¹H NMR (CDCl₃) shows δ 1.3 (t, 6H, -OCH₂CH₃), δ 4.2 (q, 4H, -OCH₂), and δ 7.5–8.1 (m, 4H, aryl).
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Condensation | 80% | 98.5% | Low |
| Knoevenagel Condensation | 75% | 97% | Moderate |
Advantages of Direct Condensation
Limitations
Industrial-Scale Production Considerations
Cost-Efficiency
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Effects and Physicochemical Properties
Key Observations :
Crystallographic and Hydrogen-Bonding Profiles
Biological Activity
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in relation to its interaction with G-protein coupled receptors (GPCRs) and its implications in inflammatory and metabolic disorders. This article synthesizes findings from various research studies, patents, and reviews to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a diethyl ester group, a cyanophenyl moiety, and an imine linkage that may contribute to its biological activity.
Interaction with GPR43
Recent studies have indicated that compounds similar to this compound can act as modulators of G-protein coupled receptor 43 (GPR43), which is implicated in various physiological processes including inflammation and metabolism. GPR43 is activated by short-chain fatty acids (SCFAs), which play a role in regulating immune responses and metabolic pathways .
- Receptor Activation : GPR43 activation has been linked to the inhibition of lipolysis in adipocytes and modulation of anti-inflammatory responses. This suggests that compounds targeting this receptor could be beneficial in treating metabolic disorders .
- Inflammatory Response Modulation : Studies have shown that activation of GPR43 can lead to reduced inflammatory responses in models of colitis and asthma, highlighting its therapeutic potential .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in preclinical studies. The compound's ability to modulate immune cell activity suggests it could be effective in managing conditions characterized by chronic inflammation.
- Case Study : In a model of rheumatoid arthritis, compounds with similar structures were shown to reduce markers of inflammation and improve clinical outcomes .
Metabolic Effects
The modulation of GPR43 also implicates potential benefits in metabolic health. Compounds that activate this receptor may help regulate glucose metabolism and lipid profiles.
- Research Findings : In animal studies, activation of GPR43 was associated with improved insulin sensitivity and reduced fat accumulation, suggesting a role for this compound in metabolic syndrome management .
Data Summary
Q & A
Q. How is Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate synthesized in laboratory settings?
The compound is typically synthesized via a high-temperature condensation reaction between diethyl malonate and 2-cyanophenylamine-derived aldehyde. A common method involves heating the reactants in diphenyl ether (240–250°C) under Dean-Stark conditions to remove water, followed by crystallization or column chromatography for purification. Reaction progress is monitored using TLC or HPLC .
Q. What experimental methods are used to determine its physico-chemical properties?
Computational tools (e.g., Gaussian, ACD/Labs) calculate properties like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Key parameters include:
| Property | Value |
|---|---|
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 6 |
| Rotatable bonds | 8 |
| XLogP | ~2.4 |
| TPSA | ~67.9 Ų |
Experimental validation involves melting point analysis, NMR, and IR spectroscopy .
Q. How is the compound characterized post-synthesis?
Characterization employs:
Q. What purification strategies are effective for this compound?
Q. How can solubility and reaction conditions be optimized?
Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO). Reaction optimization involves:
- Screening bases (e.g., K₂CO₃, NaOEt) for condensation efficiency.
- Temperature gradients (180–250°C) to balance yield and decomposition.
- Microwave-assisted synthesis for accelerated kinetics .
Advanced Research Questions
Q. How is the crystal structure resolved, and what software is used?
Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement and ORTEP-3 for visualization. Key steps:
Q. How are hydrogen-bonding patterns analyzed in its crystalline form?
Graph set analysis (Bernstein’s formalism) categorizes motifs like D(2) (discrete dimer) or C(6) (chain). Tools include:
- PLATON for hydrogen-bond geometry.
- CrystalExplorer to generate interaction maps. Example: A triclinic (P1) lattice with π-π stacking (3.8 Å) and N–H⋯O=C interactions (2.9 Å) .
Q. How to resolve contradictions in crystallographic data?
- Validate structures using CIF check (IUCR standards) and ADDSYM for missed symmetry.
- Cross-validate with DFT-optimized geometries (e.g., Gaussian09).
- Address twinning or disorder via SHELXL TWIN commands .
Q. What computational methods model its reactivity or electronic properties?
Q. How to study polymorphism or solvatomorphism in this compound?
- Screen crystallization solvents (e.g., ethanol, acetonitrile).
- Use PXRD to differentiate polymorphs.
- Analyze thermal stability via DSC/TGA .
- Compare unit cell parameters (e.g., triclinic vs. monoclinic) from SCXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
